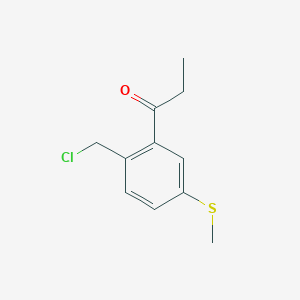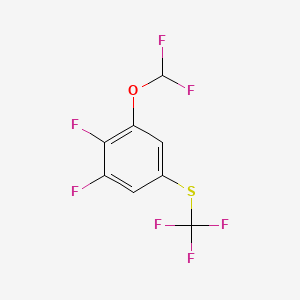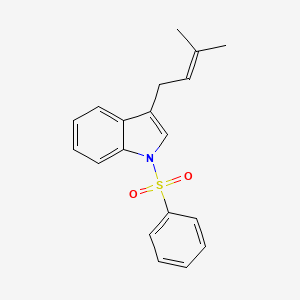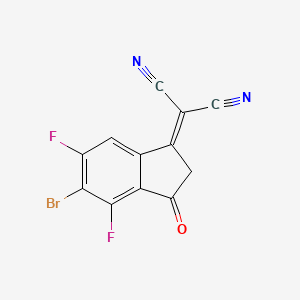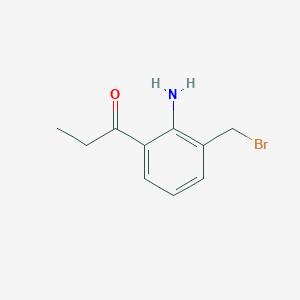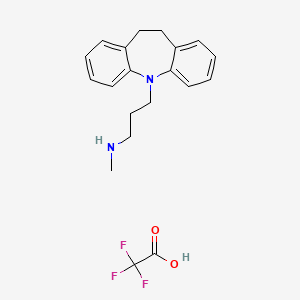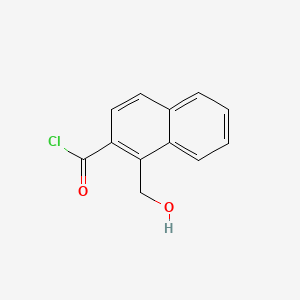
1-(3-Chloropropyl)-5-ethoxy-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-5-ethoxy-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a chloropropyl group, an ethoxy group, and an iodine atom attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-ethoxy-2-iodobenzene typically involves the halogenation of a suitable aromatic precursor followed by the introduction of the chloropropyl and ethoxy groups. One common method involves the iodination of 5-ethoxy-2-nitrobenzene, followed by reduction to the corresponding amine. The amine is then subjected to a Sandmeyer reaction to introduce the iodine atom. The final step involves the alkylation of the aromatic ring with 3-chloropropyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-5-ethoxy-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder in the presence of hydrochloric acid.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and ethers.
Oxidation Reactions: Formation of aldehydes and carboxylic acids.
Reduction Reactions: Formation of amines.
科学研究应用
1-(3-Chloropropyl)-5-ethoxy-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies. It may also be used in the development of radiolabeled compounds for imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-5-ethoxy-2-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
相似化合物的比较
1-(3-Chloropropyl)-5-ethoxy-2-iodobenzene can be compared with other halogenated aromatic compounds such as:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in structure but contains additional methoxy groups and a pyrylium ring.
Tris(chloropropyl) phosphate (TCPP): Contains multiple chloropropyl groups and is used as a flame retardant.
3-Chloropropyltrimethoxysilane: Contains a silane group and is used in surface modification of materials.
属性
分子式 |
C11H14ClIO |
|---|---|
分子量 |
324.58 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-4-ethoxy-1-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-10-5-6-11(13)9(8-10)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
YGQGKGPSPMSQNQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)I)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


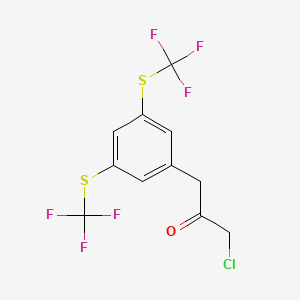
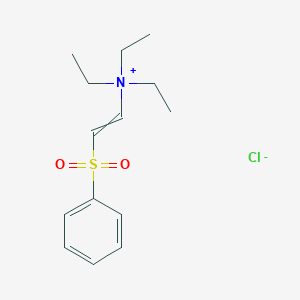
![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)
